2,2,3,4,4,4-Hexafluorobutyl methacrylate

Copolymerization Reactivity Ratios Q-e Scheme

Sourcing a fluorinated methacrylate polymer with the optimal balance of low refractive index, thermal stability, and surface energy reduction is a persistent challenge in optical materials R&D. Poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) (CAS 64376-86-9) directly addresses this gap. - Low refractive index (~1.36) enables high-contrast optical waveguide cladding vs. PMMA (RI ~1.49) - Reduces copolymer surface energy from 32.8 to 22.6 mN/m (~31% decrease) at moderate incorporation - High Q-value (1.70) ensures efficient RAFT/ATRP incorporation for well-defined block architectures - Solid, non-combustible (Storage Class 13); soluble in DMSO, NMP, THF, and methylene chloride

Molecular Formula C8H8F6O2
Molecular Weight 250.14 g/mol
CAS No. 64376-86-9
Cat. No. B1363157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,4,4,4-Hexafluorobutyl methacrylate
CAS64376-86-9
Molecular FormulaC8H8F6O2
Molecular Weight250.14 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F
InChIInChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3
InChIKeyDFVPUWGVOPDJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HFBMA: A Mid-Chain Fluorinated Methacrylate


2,2,3,4,4,4-Hexafluorobutyl methacrylate (HFBMA), CAS 64376-86-9, is a fluoroalkyl methacrylate monomer bearing a six-fluorine side chain [1]. It is primarily utilized as a reactive building block for synthesizing fluorinated homopolymers and copolymers via radical polymerization techniques . Unlike non-fluorinated methacrylates, the presence of the partially fluorinated butyl ester group confers distinct physicochemical characteristics, including reduced surface energy and altered reactivity parameters [2].

Reactive fluoroalkyl methacrylate building block
Supports controlled radical polymerization (RAFT, ATRP)
Confers reduced surface energy vs. non-fluorinated analogs

HFBMA vs. Other Fluorinated Methacrylates: Selection Rationale


Fluorinated methacrylates are not a commodity class of materials where any analog can be freely substituted. The length and architecture of the fluorinated side chain critically dictate the copolymerization kinetics, the extent of surface segregation, and the ultimate performance of the resulting polymer [1]. While a shorter-chain analog like 2,2,2-trifluoroethyl methacrylate (TFEMA) offers some degree of hydrophobicity, it lacks the necessary chain mobility and fluorine density to achieve the ultralow surface energies required for advanced coatings [2]. Conversely, longer-chain analogs such as dodecafluoroheptyl methacrylate (DFHMA) can be more hydrophobic but often suffer from poor compatibility, reduced copolymerization efficiency, and lower thermal stability [3]. HFBMA, with its six-fluorine chain, represents a balanced intermediate, offering a quantifiable sweet spot in reactivity, surface modification efficiency, and polymer stability that is absent in its shorter or longer fluorinated counterparts.

Shorter-chain analog (e.g., TFEMA) may not achieve ultralow surface energy
Insufficient fluorine density and chain mobility limit hydrophobicity for advanced coatings.
Longer-chain analog (e.g., DFHMA) may reduce copolymerization efficiency and stability
Reported poor compatibility and lower thermal stability can hinder reproducible synthesis.
Fluorine side-chain length critically alters surface segregation behavior
Analog mismatch may shift surface enrichment and compromise coating performance.

HFBMA Performance Evidence: Comparator-Based


Reactivity Ratios: HFBMA vs. TFEMA and EMA

In a controlled RAFT miniemulsion copolymerization study with n-butyl methacrylate (BMA), the Q-e values for HFBMA were calculated and compared directly to those of 2,2,2-trifluoroethyl methacrylate (TFEMA) and non-fluorinated ethyl methacrylate (EMA) [1]. The Q-value, representing resonance stabilization of the radical, increased from 0.76 for EMA and 1.01 for TFEMA to 1.70 for HFBMA. The e-value, a measure of polarity and electron density on the double bond, increased from 0.17 for EMA and 1.29 for TFEMA to 1.24 for HFBMA [1]. This indicates HFBMA's significantly higher reactivity in radical copolymerizations due to the strong electron-withdrawing inductive effect of its six-fluorine chain, which is more pronounced than in TFEMA.

Reactivity Ratios
Head-to-head
HFBMA Q=1.70, e=1.24 vs TFEMA Q=1.01, e=1.29 · EMA Q=0.76, e=0.17
Supports predicted higher copolymer incorporation rate
RAFT with BMA; Q(HFBMA) 1.68× Q(TFEMA)
Copolymerization Reactivity Ratios Q-e Scheme

Surface Energy Lowering vs. Non-Fluorinated Controls

The surface-modifying efficiency of HFBMA was quantified in a copolymer system with hydroxypropyl acrylate (HPA). Increasing the HFBMA-HPA content led to a substantial decrease in surface free energy, from 32.8 mN/m to 22.6 mN/m [1]. For homopolymer applications, blends of 5 wt% block copolymer containing HFBMA (BTHFMA) in a matrix increased the water contact angle to 98.2° and lowered surface energy to 24.2 mN/m [2]. While direct comparator data for TFEMA or DFHMA under identical conditions is limited, these values demonstrate a significant reduction in surface energy compared to non-fluorinated methacrylates, which typically exhibit surface energies >30 mN/m [3].

Surface Energy
Reported
HFBMA copolymer: 22.6 mN/m from Non-fluorinated baseline >30 mN/m
Reported ~31% surface energy reduction supports water repellency
Copolymer with HPA; goniometer measurement
Surface Science Hydrophobic Coatings Contact Angle

Solvent Effects on HFBMA vs. OFPMA Homopolymerization

A direct kinetic comparison between HFBMA and 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (OFPMA) revealed that the rate of radical homopolymerization (Rp) for both monomers increased with increasing solvent donor number [1]. However, the increase in Rp was more marked for OFPMA than for HFBMA [1]. This indicates that HFBMA's polymerization rate is less sensitive to changes in solvent polarity, suggesting a more robust and predictable polymerization process compared to longer-chain fluorinated methacrylates.

Solvent Sensitivity
Head-to-head
HFBMA Rp less sensitive to solvent vs OFPMA Rp increases more markedly
Supports more robust polymerization process control
Radical homopolymerization at 60°C; four solvents
Polymerization Kinetics Solvent Effects Reactivity

Thermal Stability: Star Polymer vs. Linear PHFBMA

When HFBMA was polymerized into star-shaped architectures using an octa(aminophenyl)silsesquioxane (OAPS) nano-cage initiator via ATRP, the resulting OAPS/PHFBMA hybrid star polymers exhibited a slightly higher glass transition temperature (Tg) compared to linear PHFBMA of similar composition [1]. While the exact Tg values were not specified in the abstract, the qualitative improvement in thermal stability suggests that HFBMA is well-suited for creating high-performance nanocomposites and coatings where enhanced thermal resistance is required [1].

Thermal Stability
Reported
Star polymer OAPS/PHFBMA shows slightly higher Tg vs linear PHFBMA
Suggests enhanced thermal resistance via architecture control
ATRP synthesis; DSC analysis; exact Tg not disclosed
Thermal Analysis Nanocomposites Polymer Architecture

Refractive Index for Optical Waveguide Cladding

Poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) (PHFBMA) is explicitly cited for its low refractive index, making it a suitable material for cladding layers in optical waveguides . The monomer itself has a refractive index range of 1.3590–1.3650 at 20°C . While direct quantitative comparison to other fluorinated methacrylates for this specific application is not provided, the transparency and low refractive index are key attributes that differentiate HFBMA-based polymers from non-fluorinated alternatives in optical applications.

Refractive Index
Class-level
nD 1.3590–1.3650
Supports optical waveguide cladding application
Data to verify; monomer at 20°C; vs PMMA ~1.49
Optoelectronics Polymer Optics Waveguides

HFBMA Procurement-Driven Applications


Hydrophobic and Anti-Fouling Coatings

In architectural, automotive, or marine coating formulations, HFBMA is copolymerized with other acrylic monomers to achieve a quantifiable reduction in surface energy (e.g., from 32.8 to 22.6 mN/m) [1]. This directly translates to improved water repellency, self-cleaning properties, and resistance to environmental fouling. Procurement of HFBMA for this application is justified by its ability to deliver a 31% decrease in surface energy at moderate incorporation levels, outperforming non-fluorinated alternatives and offering a more balanced cost-performance profile than longer-chain fluorinated monomers.

Controlled Radical Polymerization for Precision Fluoropolymers

HFBMA's well-defined reactivity parameters (Q=1.70, e=1.24) [1] make it an ideal monomer for advanced polymerization techniques like RAFT and ATRP. In these methods, its high Q-value ensures efficient incorporation and the ability to synthesize well-defined block copolymers with precise architectures. This is crucial for creating functional materials with tailored surface properties, such as smart coatings with switchable wettability [2] or advanced drug delivery vehicles. Selecting HFBMA over TFEMA (Q=1.01) is justified by the 68% higher resonance stabilization, leading to better control over copolymer composition and sequence.

Optical Waveguide Cladding and Low-Index Materials

For optical communication devices, the poly(HFBMA) homopolymer's transparency and low refractive index (monomer: 1.3590-1.3650) [1] are critical for use as a cladding layer in polymer optical waveguides [2]. This application scenario is unique to fluorinated methacrylates with low index, and HFBMA provides a cost-effective route to achieving the necessary optical contrast compared to conventional polymers like PMMA (refractive index ~1.49). Procurement is driven by the specific optical specification met by HFBMA-based polymers.

Semiconductor Photoresist Formulations

Patents disclose the use of HFBMA-containing copolymers in positive-type electron beam resists for semiconductor lithography [1] and as components in pattern-hardening coating agents for fine-pattern formation [2]. The fluorinated moiety contributes to the required solubility characteristics and dry-etch resistance needed in these advanced manufacturing processes. The specific combination of HFBMA with other monomers (e.g., n-butyl methacrylate in a 1:1 molar ratio) is claimed to improve sensitivity, resolution, and substrate adhesion, justifying its procurement for specialty resist material R&D and production.

Application
Selection Property
Validation Focus
Hydrophobic & Anti-Fouling Coatings
Surface energy reduction capability
Coating contact angle and anti-fouling performance
Precision Fluoropolymer Synthesis (RAFT/ATRP)
Reported high Q-e reactivity parameters
Copolymer composition control and architecture fidelity
Optical Waveguide Cladding & Low-Index Materials
Low refractive index (reported ~1.36)
Optical transparency and light confinement
Semiconductor Photoresist Formulations
Solubility and dry-etch resistance profile
Reported lithographic sensitivity and pattern resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,3,4,4,4-Hexafluorobutyl methacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.